BenchChemオンラインストアへようこそ!

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Lipophilicity Drug-likeness ADME prediction

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (also designated N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide) is a synthetic small molecule (C18H13N3O2, MW 303.31 g/mol) built on the 2-phenylimidazo[1,2-a]pyridine scaffold. It is available as a solid-form screening compound through the ChemBridge Hit2Lead collection (Catalog #5882962), with a calculated partition coefficient (LogP) of 2.78 and a topological polar surface area (tPSA) of 59.5 Ų.

Molecular Formula C18H13N3O2
Molecular Weight 303.3 g/mol
CAS No. 5882-96-2
Cat. No. B5603160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
CAS5882-96-2
Molecular FormulaC18H13N3O2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CO4
InChIInChI=1S/C18H13N3O2/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22)
InChIKeyNIBPGPHBRCFZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (CAS 5882-96-2): Core Scaffold Identity and Screening Library Provenance


N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (also designated N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide) is a synthetic small molecule (C18H13N3O2, MW 303.31 g/mol) built on the 2-phenylimidazo[1,2-a]pyridine scaffold . It is available as a solid-form screening compound through the ChemBridge Hit2Lead collection (Catalog #5882962), with a calculated partition coefficient (LogP) of 2.78 and a topological polar surface area (tPSA) of 59.5 Ų . The compound belongs to a chemotype extensively investigated for benzodiazepine receptor modulation, where the nature of the 3-position amide and the substitution pattern on the imidazopyridine core govern receptor subtype affinity and selectivity [1].

Why N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide Cannot Be Replaced by Its Nearest Analogs: Physicochemical Property Divergence


Within the Hit2Lead screening collection, four close analogs of this compound share 91–96% 2D similarity yet diverge measurably in molecular weight (Δ up to +35 Da) and lipophilicity (ΔLogP up to +0.99) . Published SAR on 2-phenylimidazo[1,2-a]pyridin-3-yl amides demonstrates that even single-atom substitutions at positions 6, 7, or 8 of the imidazopyridine ring can invert receptor subtype selectivity (CBR vs. PBR) by over 1000-fold [1]. For a procurement scientist, substituting an analog without confirming equivalent bioactivity therefore carries the risk of selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (5882-96-2) vs. Closest Analogs


Lower Lipophilicity (LogP 2.78) vs. All Four Closest Hit2Lead Analogs Confers Superior Predicted Aqueous Solubility

The target compound exhibits the lowest calculated LogP (2.78) among five structurally related 2-furamide analogs in the Hit2Lead collection, with the next closest being the 7-methyl and 6-methyl analogs at LogP 3.27 (ΔLogP = +0.49) and the 6-methyl-2-(4-methylphenyl) analog reaching LogP 3.77 (ΔLogP = +0.99) . Lower LogP is generally associated with improved aqueous solubility and reduced non-specific protein binding in screening assays.

Lipophilicity Drug-likeness ADME prediction

Absence of Substituents at Positions 6, 7, and 8 Defines a Unique Benzodiazepine Receptor Selectivity Starting Point Compared to Substituted Analogs

The target compound bears no substituents on the imidazopyridine ring, whereas its closest analogs contain a methyl group at position 6 or 7, or a chloro substituent at position 6. In the seminal 1997 SAR study by Trapani et al., 6-substituted 2-phenylimidazo[1,2-a]pyridin-3-yl acetamides (compounds 7f–7n) displayed IC50(CBR)/IC50(PBR) selectivity ratios spanning 0.32 to 232, while 6,8-disubstituted derivatives (7o–7t) achieved >1000-fold selectivity for PBR over CBR [1]. Although the target compound's furan-2-carboxamide side chain differs from the acetamide series, the core scaffold SAR establishes that the presence or absence of substituents at positions 6, 7, and 8 is a dominant determinant of receptor subtype selectivity, meaning an unsubstituted core like that of the target compound cannot be assumed bioequivalent to any methyl- or chloro-substituted analog [1].

Benzodiazepine receptor Subtype selectivity Structure-activity relationship

Furan-2-Carboxamide at Position 3 Provides a Distinct Hydrogen-Bonding Pharmacophore Compared to Acetamide, Benzamide, or Propionamide Analogs in the Same Scaffold Class

The target compound features a furan-2-carboxamide moiety at position 3 of the imidazopyridine core, whereas the most extensively characterized series in the literature bear acetamide, propionamide, or N,N-dialkyl acetamide side chains. The furan ring introduces an additional oxygen atom capable of acting as a hydrogen bond acceptor, altering the pharmacophoric profile compared to simple alkyl amides [1][2]. While direct comparative binding data between furan-2-carboxamide and acetamide congeners are not available, molecular recognition of this chemotype at the benzodiazepine binding site is known to be sensitive to the amide substituent, with N,N-dialkyl acetamides (compounds 7e–7t) showing high affinity whereas ester analogs (compounds 5a–5h) displayed low affinity for both CBR and PBR [1].

Hydrogen bonding Pharmacophore Amide substitution

Molecular Weight of 303 Da Positions the Target Compound as a Fragment-Like Screening Candidate, Distinguished from Heavier Analogs (MW 317–338 Da)

With a molecular weight of 303 Da, the target compound satisfies the commonly applied 'Rule of Three' threshold for fragment-based drug discovery (MW < 300 Da plus ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, cLogP ≤ 3) [1]. All four closest Hit2Lead analogs exceed this threshold (MW 317–338 Da) . The target compound also approaches the Rule of Three criteria with 1 H-bond donor, 4 H-bond acceptors, and cLogP 2.78.

Fragment-based screening Rule of Three Molecular weight cutoff

Verified NMR Spectroscopic Characterization in DMSO-d6 Supports Identity Confirmation and Purity Assessment at Procurement

The compound has a deposited ¹H NMR spectrum in the Wiley KnowItAll spectral library, acquired in DMSO-d6 solvent [1]. This spectral reference enables procurement scientists to independently verify compound identity and assess purity upon receipt, a capability not universally available for all screening analogs in the same collection.

Quality control Identity confirmation NMR spectroscopy

Recommended Procurement and Research Scenarios for N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (CAS 5882-96-2)


Fragment-Based Screening Libraries Targeting Benzodiazepine or GABAA Receptor Subtypes

With its MW of 303 Da, cLogP of 2.78, and an unsubstituted 2-phenylimidazo[1,2-a]pyridine core bearing a furan-2-carboxamide at position 3, this compound fits the Rule of Three criteria for fragment-based drug discovery . Its lighter molecular weight compared to all methyl- and chloro-substituted analogs (MW 317–338 Da) makes it a chemically tractable starting point for fragment growth, while the established class-level SAR indicating that ring substituents at positions 6–8 critically modulate receptor selectivity [1] provides clear vectors for structure-guided optimization.

Physicochemical Comparator Studies Requiring a Lower-Lipophilicity Imidazopyridine Probe

At LogP 2.78, the target compound is 0.49 to 0.99 log units less lipophilic than its four most similar Hit2Lead analogs . This property makes it suitable as a reference compound in solubility-permeability trade-off studies, or in assays where high lipophilicity-driven non-specific binding or aggregation is a concern. The consistent tPSA of 59.5 Ų across the analog series isolates LogP as the principal differentiating variable.

SAR Expansion Studies Exploring Furan-Containing Amide Pharmacophores at the Imidazo[1,2-a]pyridine 3-Position

The furan-2-carboxamide substituent differentiates this compound from the well-characterized acetamide and benzamide series [1]. Researchers investigating the contribution of heteroaryl amide side chains to benzodiazepine receptor binding can use this compound to probe whether the furan oxygen participates in favorable or unfavorable interactions within the receptor binding pocket, particularly in comparison to the benzene ring of benzamide analogs such as CHEMBL207346 (Ki = 1.99 μM) [2].

Analytical Method Development and Reference Standard Qualification

The availability of a verified ¹H NMR spectrum in DMSO-d6 through the Wiley KnowItAll spectral library (SpectraBase ID EQfArxAcDSz) supports the use of this compound as an analytical reference for LC-MS and NMR method development. Procurement teams requiring traceable spectroscopic documentation for compound registration systems will find this reference data valuable for identity confirmation workflows.

Quote Request

Request a Quote for N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.